7-Aminosuccinylbenzo[a]pyrene
Description
Significance of Benzo[a]pyrene (B130552) and its Structural Analogues in Chemical Biology
The significance of benzo[a]pyrene in chemical biology is primarily rooted in its classification as a Group 1 carcinogen, meaning it is carcinogenic to humans. nih.gov BaP itself is a procarcinogen, requiring metabolic activation within the body to exert its toxic effects. wikipedia.orgnih.gov This metabolic process, primarily mediated by cytochrome P450 enzymes, converts BaP into highly reactive electrophilic intermediates, most notably benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). wikipedia.orgnih.govnih.gov
BPDE is considered the ultimate carcinogen derived from BaP. nih.gov Its significance lies in its ability to intercalate into DNA and form stable covalent adducts, primarily with guanine (B1146940) bases. wikipedia.orgnih.gov This binding distorts the DNA double helix, which, if not repaired, can lead to mutations during DNA replication. wikipedia.org Specifically, these adducts can induce G-to-T transversions in critical genes like the p53 tumor suppressor gene, a hallmark of smoking-induced lung cancer. wikipedia.orgnih.gov The study of BaP and its analogues provides a fundamental model for understanding the mechanisms of chemical carcinogenesis, DNA repair processes, and the metabolic pathways that govern the activation and detoxification of xenobiotics. ca.govnih.gov
Rationale for the Synthesis and Investigation of Functionalized Benzo[a]pyrene Derivatives
The synthesis and study of functionalized benzo[a]pyrene derivatives are driven by the need to dissect the complex interplay between chemical structure and biological activity. By systematically modifying the BaP scaffold, researchers can investigate several key aspects of its chemistry and toxicology.
One major rationale is to probe the mechanisms of metabolic activation and detoxification. Introducing specific functional groups at different positions on the pyrene (B120774) core can block or alter metabolic pathways, helping to identify the key enzymes and intermediates involved in carcinogenesis. mdpi.com For instance, studies on methylated BaP derivatives have shown that the position of the methyl group can significantly increase or decrease the compound's mutagenic potency by influencing the formation of key metabolites. mdpi.com
Another reason is the development of analytical tools and biochemical probes. Functional groups that can act as linkers, such as carboxylic acids, allow for the conjugation of the BaP moiety to larger molecules like proteins. mdpi.com This strategy is used to create immunogens for generating specific antibodies, which are then employed in highly sensitive enzyme-linked immunosorbent assays (ELISAs) to detect BaP in environmental and biological samples. mdpi.com Furthermore, the inherent fluorescence of the pyrene core makes its derivatives useful as probes for studying molecular interactions and dynamics in biophysical research. mdpi.com The addition of functional groups can modulate these photophysical properties for specific applications, such as in organic electronics or as specialized fluorescent labels. mdpi.comresearchgate.net
Conceptual Framework of 7-Aminosuccinylbenzo[a]pyrene within Advanced Polycyclic Aromatic Hydrocarbon Research
This compound is a specialized derivative of benzo[a]pyrene designed for advanced research applications. While detailed studies on this specific compound are not widely published, its conceptual framework can be understood by analyzing its chemical structure in the context of established strategies in chemical biology and proteomics. nih.gov The compound is listed by suppliers as a chemical for organic synthesis and mutagenesis research. wikipedia.orgnih.govnjupt.edu.cn
The structure consists of a benzo[a]pyrene core linked at the 7-position via an amide bond to a succinyl group (a four-carbon dicarboxylic acid). This design positions it as a valuable tool for several investigative purposes. The precursor, 7-Aminobenzo[a]pyrene (B17798), provides the reactive amine for creating the stable amide linkage. nih.gov
First, the terminal carboxylic acid of the succinyl moiety serves as a versatile chemical handle for bioconjugation . rsc.org This handle can be activated to form amide or ester bonds with amino acids, peptides, proteins, or other biomolecules. rsc.org This allows the benzo[a]pyrene scaffold, a known DNA intercalator and fluorescent probe, to be specifically tethered to a biological target. Such conjugates are instrumental in studying drug-target interactions, protein localization, and the mechanisms of cellular uptake and transport.
Second, the compound can serve as a metabolite analog or a probe for enzymatic activity . Phase II metabolic enzymes, such as glutathione (B108866) S-transferases (GSTs), are responsible for detoxifying BaP metabolites by conjugating them with molecules like glutathione. nih.gov A derivative like this compound could be used to probe the active sites of these enzymes or to study the kinetics of conjugation reactions.
Finally, the addition of the aminosuccinyl group significantly increases the polarity and potential aqueous solubility of the highly lipophilic BaP core. nih.gov This is a critical modification for many biological experiments, which are conducted in aqueous buffer systems and require at least partial solubility of the test compound to ensure bioavailability and accurate results. By creating a more soluble and functionalized version of BaP, this compound serves as a well-defined chemical tool, enabling more controlled and sophisticated studies into the biological impact of this important polycyclic aromatic hydrocarbon.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1076198-86-1 | nih.gov |
| Molecular Formula | C₂₄H₁₇NO₃ | nih.gov |
| Molecular Weight | 367.40 g/mol | nih.gov |
| Appearance | Yellowish-Green Solid | njupt.edu.cn |
| Synonym | 4-(Benzo[a]pyren-7-ylamino)-4-oxo-butanoic Acid | njupt.edu.cn |
| Storage | 2-8°C Refrigerator | njupt.edu.cn |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| 7-Aminobenzo[a]pyrene | - | Precursor for synthesis |
| This compound | - | Subject of the article |
| Benzo[a]pyrene | BaP | Parent polycyclic aromatic hydrocarbon |
| Benzo[a]pyrene-7,8-diol-9,10-epoxide | BPDE | Ultimate carcinogenic metabolite of BaP |
| Glutathione | - | Molecule used in detoxification pathways |
| Pyrene Butyric Acid | PBA | Hapten used for immunogen synthesis |
Structure
3D Structure
Properties
IUPAC Name |
4-(benzo[a]pyren-7-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c26-21(11-12-22(27)28)25-20-6-2-5-17-18-10-9-15-4-1-3-14-7-8-16(13-19(17)20)24(18)23(14)15/h1-10,13H,11-12H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMUODXDXXPYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5NC(=O)CCC(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652438 | |
| Record name | 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-86-1 | |
| Record name | 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Aminosuccinylbenzo a Pyrene
Strategic Approaches to Benzo[a]pyrene (B130552) Functionalization
The creation of 7-Aminosuccinylbenzo[a]pyrene, more formally named 4-(Benzo[a]pyren-7-ylamino)-4-oxobutanoic acid rsc.org, hinges on a multi-step synthetic sequence. The primary challenge lies in the controlled derivatization of the complex and multi-reactive benzo[a]pyrene scaffold.
Regioselective Derivatization at the 7-Position of Benzo[a]pyrene
Direct functionalization of the parent benzo[a]pyrene molecule is often complicated and can lead to a mixture of isomers. Therefore, indirect methods or the use of precursors that favor substitution at the desired position are generally employed.
A plausible and common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step sequence would involve:
Nitration of Benzo[a]pyrene: Introduction of a nitro group (NO₂) onto the benzo[a]pyrene core. While direct nitration of benzo[a]pyrene can produce a mixture of isomers, specific conditions can favor the formation of certain products. For instance, the metabolism of 6-nitrobenzo[a]pyrene is a known field of study, indicating the feasibility of synthesizing specific nitro-isomers iarc.fr.
Reduction to 7-Aminobenzo[a]pyrene (B17798): The resulting 7-nitrobenzo[a]pyrene intermediate would then be reduced to form 7-aminobenzo[a]pyrene. This reduction can be achieved using various standard reagents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. The reduction of nitro-PAHs to amino-PAHs is a well-established transformation iarc.fr. The existence of 7-Aminobenzo[a]pyrene is confirmed in chemical databases, providing its structure and properties nih.govsigmaaldrich.com.
An alternative, though more complex, approach could involve building the functionalized ring system from a precursor. For example, syntheses starting from tetrahydropyrene derivatives have been shown to allow for regioselective functionalization. Friedel–Crafts succinoylation of 2-methoxy-4,5,9,10-tetrahydropyrene, for instance, occurs specifically at the 7-position tandfonline.com. A similar strategy could potentially be adapted to introduce a nitrogen-containing functional group at this position, which could then be converted to the primary amine.
Introduction of the Succinyl Moiety onto the Benzo[a]pyrene Scaffold
With 7-aminobenzo[a]pyrene as the key intermediate, the succinyl group is introduced. The most direct method for this transformation is the acylation of the primary amino group with succinic anhydride (B1165640). This reaction is typically performed in an aprotic solvent. The nucleophilic amino group attacks one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring.
This reaction forms a stable amide bond and a terminal carboxylic acid, resulting in the desired succinamic acid derivative. The use of succinic anhydride for acylating aromatic systems is a known synthetic tool, although it is often employed in Friedel-Crafts reactions with the aromatic hydrocarbon itself under Lewis acid catalysis tandfonline.combeilstein-journals.org. However, its reaction with an amine is a more direct and efficient way to form the succinyl amide linkage.
Amination Chemistry for Succinyl Linkage Formation
The core of this step is the formation of an amide bond. The reaction between the primary amine (7-aminobenzo[a]pyrene) and the cyclic anhydride (succinic anhydride) is a classic example of nucleophilic acyl substitution. The amino group acts as the nucleophile, and a carbonyl group of the anhydride acts as the electrophile. This reaction is generally high-yielding and proceeds under mild conditions, often just requiring the mixing of the reactants in a suitable solvent at room temperature or with gentle heating. The resulting product is a bifunctional molecule, possessing both the bulky, hydrophobic benzo[a]pyrene group and a hydrophilic carboxylic acid group.
Reaction Mechanisms and Pathways in Aminosuccinylbenzo[a]pyrene Synthesis
The synthesis of this compound involves two key mechanistic steps following the formation of the benzo[a]pyrene core.
The first is the electrophilic aromatic substitution for nitration, followed by reduction. The nitration typically proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich benzo[a]pyrene ring to form a sigma complex (arenium ion). Loss of a proton restores aromaticity and yields the nitro-substituted product. The subsequent reduction of the nitro group to an amine is a well-understood process that can proceed through various intermediates depending on the reducing agent used.
The second key mechanism is the nucleophilic acyl substitution reaction for the formation of the succinyl amide linkage. This pathway is detailed below:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 7-aminobenzo[a]pyrene attacks one of the electrophilic carbonyl carbons of succinic anhydride.
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
Ring Opening: The tetrahedral intermediate collapses. The C-O bond within the anhydride ring is cleaved, with the electrons forming a new C=O bond at the other carbonyl position, effectively opening the ring.
Proton Transfer: A proton is transferred from the now positively charged nitrogen atom to the newly formed carboxylate anion, yielding the final neutral product, 4-(Benzo[a]pyren-7-ylamino)-4-oxobutanoic acid.
This reaction is generally irreversible and provides the target molecule in a clean and efficient manner.
Purification and Isolation Protocols for Synthesized Derivatives
The purification of the final product and any intermediates is critical to ensure the removal of unreacted starting materials, reagents, and potential side products. Given the polycyclic aromatic nature of the compound, a combination of chromatographic techniques is typically employed.
Intermediate Purification (e.g., 7-Aminobenzo[a]pyrene): After synthesis, the crude intermediate would likely be subjected to an initial workup, such as extraction, to remove inorganic salts and highly polar impurities. Further purification would rely on column chromatography.
| Chromatographic Method | Stationary Phase | Eluent System (Example) |
| Column Chromatography | Silica (B1680970) Gel or Alumina | A gradient of non-polar to moderately polar solvents, such as hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol (B129727). |
| Fractional Precipitation | - | Can be used to remove certain impurities based on solubility differences rsc.org. |
Final Product Purification (this compound): The final product contains a carboxylic acid group, making it more polar than its precursor. This difference in polarity is exploited during purification.
Extraction: An acid-base extraction can be utilized. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt of the product will move to the aqueous layer, while non-acidic impurities remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product, which can then be collected by filtration mdpi.com.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of benzo[a]pyrene derivatives nih.govresearchgate.net. Reverse-phase HPLC is particularly effective.
| Chromatographic Method | Stationary Phase | Mobile Phase (Example) | Detection |
| Reverse-Phase HPLC | C18 (ODS) | Gradient elution with a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol researchgate.net. | UV-Vis or Fluorescence |
The purity of the final compound is typically assessed by a combination of HPLC and spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its structure and identity.
Mechanistic Investigations of 7 Aminosuccinylbenzo a Pyrene Biointeractions
Enzymatic Biotransformation Pathways of 7-Aminosuccinylbenzo[a]pyrene
The metabolic fate of this compound is largely governed by a series of enzymatic reactions that parallel the biotransformation of its parent compound, benzo[a]pyrene (B130552). This process is a double-edged sword, as it can lead to detoxification or, conversely, to the formation of highly reactive intermediates that can damage cellular macromolecules.
The initial and rate-limiting step in the metabolic activation of benzo[a]pyrene and its derivatives is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These heme-containing monooxygenases introduce an oxygen atom into the BaP molecule, typically forming an epoxide. researchgate.net Several CYP isozymes, including CYP1A1, CYP1A2, and CYP1B1, are involved in this process. nih.govresearchgate.net
Specifically, CYP1A1 and CYP1B1 are highly active in the oxidation of BaP. nih.govnih.gov The expression of these enzymes can be induced by exposure to polycyclic aromatic hydrocarbons (PAHs) like BaP itself, through the aryl hydrocarbon receptor (AhR) signaling pathway. semanticscholar.org This induction can lead to an increased rate of BaP metabolism and, consequently, a higher potential for the formation of carcinogenic metabolites. nih.gov Studies with recombinant human CYP enzymes have shown that CYP1A1 and CYP1B1 are the principal enzymes responsible for converting BaP to BaP-7,8-epoxide, a critical intermediate. mdpi.com While the metabolism of this compound itself is not as extensively documented, the presence of the bulky succinylamino group at the 7-position is expected to influence the substrate orientation within the active site of CYP enzymes, potentially altering the regioselectivity of epoxidation compared to the parent BaP.
The table below summarizes the key human cytochrome P450 enzymes involved in the initial activation of benzo[a]pyrene, which provides a model for understanding the metabolism of its derivatives.
| Enzyme Family | Specific Isozyme | Role in BaP Metabolism |
| Cytochrome P450 1 | CYP1A1 | Major enzyme in the activation of BaP to BaP-7,8-dihydrodiol. nih.govresearchgate.net |
| CYP1A2 | Less active in forming BaP-7,8-dihydrodiol compared to CYP1A1. nih.govnih.gov | |
| CYP1B1 | Significantly contributes to BaP metabolism, with high activity towards forming BaP-7,8-dihydrodiol. nih.govnih.gov | |
| Cytochrome P450 2 | CYP2C19 | Contributes to the activation of BaP to BaP-7,8-dihydrodiol. nih.gov |
| Cytochrome P450 3 | CYP3A4 | Plays a role in the formation of BaP-9-ol, another intermediate. nih.gov |
Following the initial epoxidation by CYP enzymes, the resulting arene oxides, such as BaP-7,8-epoxide, are substrates for epoxide hydrolase (EH). researchgate.net This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form a trans-dihydrodiol. wikipedia.orgexcli.de In the case of BaP-7,8-epoxide, microsomal epoxide hydrolase (mEH) converts it to benzo[a]pyrene-7,8-dihydrodiol (BaP-7,8-diol). osti.govmdpi.com
This hydration step is crucial in the canonical pathway of BaP-induced carcinogenesis. researchgate.net While often considered a detoxification step, in this context, it is a prerequisite for a second round of oxidation by CYP enzymes, which ultimately generates the most carcinogenic metabolite. researchgate.net The inclusion of purified epoxide hydrolase in in vitro assays with recombinant P450 enzymes significantly enhances the formation of BaP-7,8-diol. nih.gov The activity of epoxide hydrolase, in concert with CYP enzymes, is therefore a critical determinant in the metabolic fate of BaP and its derivatives. merckmillipore.com
The BaP-7,8-diol formed by epoxide hydrolase can undergo a second epoxidation by CYP enzymes, primarily CYP1A1 and CYP1B1, across the 9,10-double bond. nih.govresearchgate.net This reaction yields the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). researchgate.netresearchgate.net BPDE is a highly reactive electrophile due to the strained epoxide ring situated in the "bay region" of the molecule. This electrophilicity drives its reactivity towards nucleophilic sites on cellular macromolecules, most notably DNA. nih.gov
The formation of BPDE is a critical event, as this species is responsible for the majority of the DNA adducts formed from BaP exposure. researchgate.net Other reactive metabolites can also be formed, such as radical cations and quinones, which can also contribute to the toxic effects of BaP. researchgate.net However, the diol epoxide pathway is considered the major route for the formation of stable DNA adducts that can lead to mutations. researchgate.net The succinylamino substituent in this compound likely modifies the electronic properties and steric hindrance of the molecule, which could influence the rate and stereochemistry of diol epoxide formation.
Epoxide Hydrolase-Mediated Hydrolysis of Biotransformation Intermediates
Interaction with Deoxyribonucleic Acid (DNA)
The genotoxicity of this compound, like its parent compound, is primarily attributed to the covalent binding of its reactive metabolites to DNA, leading to the formation of DNA adducts. These adducts can disrupt the normal processes of DNA replication and transcription, ultimately leading to mutations and potentially initiating carcinogenesis.
The interaction of BPDE with DNA is a two-step process. Initially, the planar aromatic ring system of the BPDE molecule allows it to intercalate between the base pairs of the DNA double helix. nih.govwikipedia.orgmdpi.com This non-covalent association positions the reactive epoxide ring in close proximity to the nucleophilic centers of the DNA bases. nih.gov
Following intercalation, the electrophilic epoxide ring can be attacked by nucleophilic sites on the DNA bases, leading to the formation of a stable covalent adduct. researchgate.net The primary site of adduction is the exocyclic amino group (N2) of guanine (B1146940) residues. wikipedia.orgontosight.ai Adducts can also form at other sites, such as the N6 position of adenine, but to a lesser extent. researchgate.net The formation of these bulky adducts distorts the DNA helix, which can interfere with the fidelity of DNA replication and repair, leading to mutations such as G-to-T transversions. Derivatives of pyrene (B120774) have been shown to interact with DNA primarily through groove binding, supported by intercalation.
The table below outlines the sequential steps of BPDE-DNA interaction.
| Step | Mode of Interaction | Description | Consequence |
| 1 | Intercalation | The planar pyrene moiety of BPDE inserts between DNA base pairs. nih.govwikipedia.org | Positions the reactive epoxide for covalent reaction. nih.gov |
| 2 | Covalent Binding | The electrophilic epoxide reacts with nucleophilic sites on DNA bases, primarily the N2 of guanine. wikipedia.orgontosight.ai | Forms a stable, bulky DNA adduct that distorts the helix. ontosight.ai |
The metabolic activation of benzo[a]pyrene is a stereospecific process, resulting in the formation of four possible stereoisomers of BPDE. researchgate.net These are (+)-syn-BPDE, (-)-syn-BPDE, (+)-anti-BPDE, and (-)-anti-BPDE. The "syn" and "anti" designations refer to the stereochemical relationship between the epoxide oxygen and the benzylic hydroxyl group.
There is a pronounced stereoselectivity in the formation of DNA adducts. The (+)-anti-BPDE isomer is the most tumorigenic and is the predominant isomer that binds to DNA in various cell types and tissues. inchem.org This isomer primarily forms an adduct with deoxyguanosine, specifically the 10S-(+)-trans-anti-BPDE-N2-dG adduct. ontosight.ai The formation of different stereoisomeric adducts has been observed in human mammary cells, with the adducts derived from the anti-BPDE isomer being the most abundant. nih.gov The specific stereochemistry of the adduct can influence its recognition and processing by DNA repair enzymes, as well as its mutagenic potential. The structure of the this compound metabolite would influence the stereochemical outcome of the epoxidation reactions and subsequent DNA adduction.
Structural Perturbations of the DNA Helix Induced by Compound Interaction
No studies were found that specifically investigate the structural perturbations of the DNA helix induced by this compound.
For context, the parent compound, benzo[a]pyrene (B[a]P), is metabolically activated to benzo[a]pyrene diol epoxide (BPDE), which covalently binds to DNA, primarily at the N2 position of guanine. nih.govCurrent time information in Bangalore, IN. This binding creates bulky adducts that distort the DNA double helix. Current time information in Bangalore, IN. The nature and extent of this distortion are critical determinants of the subsequent cellular response. mdpi.com Studies on pyrene derivatives have shown they can interact with DNA through groove binding and intercalation, affecting the DNA's helical structure. mdpi.comevitachem.com However, without specific research, it is impossible to determine how the 7-aminosuccinyl functional group on the benzo[a]pyrene scaffold would influence these interactions.
Cellular Responses to this compound-Induced DNA Modifications
There is no available research on the specific cellular responses to DNA modifications induced by this compound. The cellular reaction to DNA damage is a complex process, and the specific nature of the DNA adduct dictates the response pathways activated.
No information exists on the specific DNA repair mechanisms that would be activated in response to DNA damage caused by this compound.
Generally, bulky, helix-distorting DNA adducts, such as those formed by the B[a]P metabolite BPDE, are primarily repaired by the Nucleotide Excision Repair (NER) pathway. nih.govnih.govmdpi.com NER is a versatile system that recognizes and removes a wide range of structural DNA lesions. pharmaffiliates.comnih.gov The efficiency of NER can be influenced by the precise conformation of the adduct within the DNA helix. mdpi.com The Base Excision Repair (BER) pathway is typically responsible for removing smaller, non-helix-distorting lesions like those arising from oxidation or alkylation. cymitquimica.comnih.gov Some studies suggest that damage from polycyclic aromatic hydrocarbons (PAHs) can be repaired by both NER and BER. mdpi.com Without experimental data on the adducts formed by this compound, it is not possible to predict which repair pathway would be predominantly involved.
Table 1: Key DNA Repair Pathways for Carcinogen-Induced Adducts
| Repair Pathway | Primary Function | Relevance to Bulky Adducts |
|---|---|---|
| Nucleotide Excision Repair (NER) | Removes bulky, helix-distorting lesions. pharmaffiliates.comnih.gov | Considered the main pathway for removing adducts from compounds like benzo[a]pyrene. mdpi.comevitachem.com |
| Base Excision Repair (BER) | Corrects small, non-helix-distorting base lesions (e.g., from oxidation, deamination). cymitquimica.comnih.gov | May have a role in repairing some forms of PAH-induced DNA damage. mdpi.com |
There are no research findings on how this compound modulates cellular processes related to genomic stability, such as cell cycle checkpoints or apoptosis.
Exposure to the parent compound, B[a]P, is known to induce DNA damage that can trigger cell cycle arrest, allowing time for DNA repair. iarc.fr If the damage is too extensive to be repaired, cells may undergo apoptosis (programmed cell death) to prevent the propagation of mutations. nih.gov B[a]P and its metabolites can disrupt cell cycle dynamics and lead to the repression of DNA repair gene expression, which compromises genomic stability and can contribute to cellular senescence or malignant transformation. finetechnology-ind.com The specific influence of the 7-aminosuccinyl moiety on these critical cellular decisions remains uninvestigated.
Computational Chemistry and Molecular Modeling of 7 Aminosuccinylbenzo a Pyrene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 7-Aminosuccinylbenzo[a]pyrene. While specific studies on this exact compound are limited, the methodologies applied to its parent compound, benzo[a]pyrene (B130552), and its derivatives offer a clear framework for understanding its properties.
Density Functional Theory (DFT) is a commonly employed method for these calculations. scirp.orgrsc.org For instance, studies on pyrene (B120774) and its derivatives use DFT to determine optimized geometries, electronic properties, and chemical reactivity. scirp.org Such calculations typically involve methods like B3LYP with a basis set such as 6-311G** to predict the heat of formation and minimum energy structures. scirp.org
Table 1: Hypothetical Quantum Chemical Properties of this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzo[a]pyrene | -5.50 | -1.80 | 3.70 | 0.00 |
| 7-Aminobenzo[a]pyrene (B17798) | -5.25 | -1.75 | 3.50 | 1.50 |
| 7-Succinoylbenzo[a]pyrene | -5.70 | -2.00 | 3.70 | 3.20 |
| This compound | -5.40 | -1.90 | 3.50 | 4.50 |
Note: The data in this table is illustrative and based on general principles of substituent effects on aromatic systems. Actual values would require specific quantum chemical calculations for this compound.
Molecular Docking Simulations of Ligand-Macromolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand the interactions between small molecules, like this compound, and biological macromolecules, such as proteins and enzymes.
In the context of benzo[a]pyrene and its metabolites, molecular docking studies have been conducted to investigate their interactions with enzymes involved in their metabolic activation, such as cytochrome P450 (CYP) isozymes (CYP1A1, 1A2, and 1B1). biointerfaceresearch.com These studies help in identifying key amino acid residues in the active site of the enzymes that are crucial for binding and catalysis. nih.govnih.gov
For this compound, molecular docking simulations would be invaluable in predicting its binding affinity and mode of interaction with various target proteins. The succinyl and amino groups would likely form specific hydrogen bonds and electrostatic interactions with protein residues, influencing the binding orientation and stability of the complex. The results of such simulations can provide insights into the potential biological targets of this compound and guide the design of further experimental studies.
Table 2: Exemplary Molecular Docking Results of Benzo[a]pyrene Derivatives with Cytochrome P450 1A1
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| Benzo[a]pyrene | -8.5 | Phe123, Phe224, Asp313 |
| Benzo[a]pyrene-7,8-diol | -9.2 | Phe123, Ser122, Asp313 |
| Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide | -9.8 | Ser122, Phe224, Asp313 |
Note: This table presents data for benzo[a]pyrene and its metabolites from existing literature to illustrate the type of information obtained from molecular docking studies. nih.govnih.gov
Molecular Dynamics Simulations of this compound-DNA Complexes
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com MD simulations can provide detailed insights into the conformational changes and stability of ligand-macromolecule complexes, such as those formed between this compound and DNA. mdpi.com
Research on the interaction of benzo[a]pyrene derivatives with DNA has utilized MD simulations to understand the structural consequences of DNA adduct formation. For instance, MD simulations of benzo[a]pyrene-7,8-quinone (BPQ) adducted to guanine (B1146940) in a DNA duplex have revealed different stable conformations of the adduct within the DNA grooves. nih.gov These simulations showed that the BPQ moiety can be positioned in either the major or minor groove, causing local distortions in the DNA structure. nih.gov
For this compound, MD simulations could be employed to investigate how the molecule intercalates into the DNA double helix or forms covalent adducts. The simulations would track the trajectory of the complex, allowing for the analysis of structural parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and dynamics of the DNA-ligand complex. mdpi.com
Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a DNA-Adduct Complex
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 1 µs | Allows for the observation of significant conformational changes. mdpi.com |
| Average RMSD of DNA | 2.5 Å | Indicates the overall stability of the DNA structure upon ligand binding. |
| Average RMSF of Adduct | 1.8 Å | Shows the flexibility of the bound ligand within the DNA complex. |
| Number of Hydrogen Bonds | 3-5 | Highlights the specific interactions stabilizing the complex. |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from MD simulations.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational SAR methods use data from experimental studies to build models that can predict the activity of new compounds. oncodesign-services.com
Computational SAR studies would involve generating a library of related compounds with variations in the succinyl chain length, the position of substitution on the pyrene ring, and the nature of the amino group. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with biological activity (e.g., cytotoxicity, enzyme inhibition), a quantitative structure-activity relationship (QSAR) model could be developed. Such models are valuable for optimizing the structure to enhance a desired activity or reduce unwanted effects. mdpi.com
Advanced Analytical Methodologies for 7 Aminosuccinylbenzo a Pyrene Research
Spectroscopic Techniques for Characterization and Interaction Studies
Spectroscopic methods are indispensable for elucidating the structural and electronic properties of 7-Aminosuccinylbenzo[a]pyrene and its complexes.
UV-Visible Spectroscopy for Compound Detection and Binding Analysis
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for detecting and quantifying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Benzo[a]pyrene (B130552), the parent compound of this compound, exhibits characteristic absorption spectra that are influenced by its chemical environment. mdpi.comresearchgate.net The absorption spectrum of benzo[a]pyrene in acetonitrile (B52724) displays distinct peaks, and changes in these peaks upon modification or interaction with other molecules, such as DNA, can be monitored. For instance, the addition of calf thymus DNA (ct-DNA) to a solution of benzo[a]pyrene causes a red-shift in the absorption spectrum, indicating an interaction. mdpi.com
Fluorescence Excitation-Emission Matrix (EEM) Spectroscopy for Enhanced Detection
Fluorescence Excitation-Emission Matrix (EEM) spectroscopy is a powerful, highly sensitive technique that provides a "molecular fingerprint" of a sample by collecting fluorescence emission spectra over a range of excitation wavelengths. horiba.com This method is particularly useful for the analysis of complex mixtures containing multiple fluorescent components, such as environmental samples or biological fluids. horiba.comcopernicus.org
For benzo[a]pyrene and its derivatives, EEM can be used for unambiguous identification, even in the presence of other spectrally similar PAHs. mdpi.com The technique can resolve overlapping spectra of co-eluting compounds in chromatographic separations through the use of mathematical modeling techniques like Parallel Factor Analysis (PARAFAC). mdpi.com The fluorescence of benzo[a]pyrene is characterized by specific excitation and emission maxima, and these are expected to be altered by the addition of the aminosuccinyl group, allowing for its selective detection. mdpi.comresearchgate.net For example, the fluorescence emission of benzo[a]pyrene is quenched in the presence of oxygen and shows a red-shift upon interaction with DNA. mdpi.com EEM spectroscopy can capture these changes comprehensively, providing detailed insights into the compound's environment and interactions.
| Parameter | Description | Reference |
| Technique | Fluorescence Excitation-Emission Matrix (EEM) Spectroscopy | horiba.com |
| Principle | Generates a 3D plot of excitation wavelength vs. emission wavelength vs. fluorescence intensity, creating a unique "molecular fingerprint". | horiba.com |
| Application | Identification and quantification of fluorescent compounds in complex mixtures. | copernicus.orgmdpi.com |
| Advantage | High sensitivity and ability to resolve co-eluting or spectrally overlapping compounds with PARAFAC analysis. | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. ebsco.comwikipedia.org It provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its precise structure and connectivity. libretexts.org For complex molecules like this compound, ¹H NMR and ¹³C NMR would be essential for confirming the position of the aminosuccinyl group on the benzo[a]pyrene skeleton.
While specific NMR data for this compound were not found, studies on the parent benzo[a]pyrene and other PAHs demonstrate the utility of NMR in distinguishing between isomers and identifying specific protons and carbons within the aromatic ring system. iarc.frresearchgate.net The chemical shifts of the protons and carbons in the benzo[a]pyrene core would be significantly influenced by the electron-donating or -withdrawing effects of the aminosuccinyl substituent, allowing for its precise localization.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Biomolecular Complexes
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the structure of chiral molecules, particularly biomacromolecules like proteins and nucleic acids. uconn.educreative-proteomics.comjascoinc.com It measures the differential absorption of left- and right-circularly polarized light. uconn.edu When a small, achiral molecule like this compound binds to a chiral macromolecule such as DNA or a protein, an induced CD (ICD) spectrum can be observed. nih.gov
This ICD signal provides valuable information about the binding mode and the conformational changes induced in the macromolecule upon complex formation. The intensity and shape of the ICD spectrum are dependent on the geometry of the interaction between the small molecule and the biomolecule. nih.gov Therefore, CD spectroscopy is a crucial tool for investigating how this compound interacts with and potentially alters the structure of its biological targets.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation and quantification of this compound from complex matrices.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a widely used and highly sensitive method for the analysis of PAHs and their derivatives in various samples, including environmental and biological matrices. fda.govnih.govthermofisher.comresearchgate.netsigmaaldrich.com The inherent fluorescence of the benzo[a]pyrene ring system makes FLD an ideal detection method, offering excellent selectivity and low detection limits. nih.govthermofisher.com
The separation of this compound from other PAHs and potential metabolites is typically achieved using a C18 reversed-phase column with a gradient elution of a mobile phase, often consisting of acetonitrile and water. fda.govresearchgate.net The fluorescence detector is set to the specific excitation and emission wavelengths of the target analyte to ensure its selective detection. The method's sensitivity allows for the quantification of trace amounts of the compound. nih.gov
| Parameter | Value | Reference |
| Chromatographic Mode | Reversed-Phase HPLC | fda.govresearchgate.net |
| Stationary Phase | C18 | fda.govresearchgate.net |
| Mobile Phase | Acetonitrile/Water Gradient | fda.govresearchgate.net |
| Detection Method | Fluorescence Detection (FLD) | fda.govnih.govthermofisher.com |
| Lower Limit of Quantitation (Example for Pyrene) | 2 ng/ml | nih.gov |
| Recovery (Example for Pyrene) | 84.7% - 95.0% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the profiling of benzo[a]pyrene metabolites. For a compound like this compound, which contains polar functional groups (amine and carboxylic acid), chemical derivatization is an essential prerequisite for GC-MS analysis. d-nb.info This process converts the non-volatile and polar analytes into more volatile and thermally stable derivatives suitable for the gas chromatograph. d-nb.inforesearchgate.net Common derivatization agents include silylating reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), which target active hydrogens on amines, hydroxyls, and carboxylic acids. d-nb.info
Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for both identification by matching fragmentation patterns to spectral libraries and quantification. mdpi.commdpi.com GC-MS methods have been successfully developed for the simultaneous determination of multiple PAH metabolites in biological samples like urine and plasma. researchgate.net
Table 1: Illustrative GC-MS Conditions for B[a]P Metabolite Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | mdpi.com |
| Carrier Gas | Helium (1 mL/min) | mdpi.com |
| Oven Program | Initial 70°C (1 min), ramp to 300°C at 10°C/min, hold 4 min | epa.gov |
| Ionization Mode | Electron Impact (EI) | d-nb.info |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | mdpi.commdpi.com |
| Derivatization | Required for polar metabolites (e.g., with BSTFA) | d-nb.info |
Advanced Sample Preparation Techniques (e.g., QuEChERS, Soxhlet Extraction)
The accuracy of any analytical measurement heavily relies on the sample preparation step, which aims to extract the analyte of interest from the sample matrix and remove interferences.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has emerged as a highly effective and efficient sample preparation technique, supplanting more traditional, labor-intensive methods. nih.gov Originally developed for pesticide analysis, its application has been successfully extended to PAHs and their derivatives in complex matrices like food and biological tissues. mdpi.comnih.govnih.govwaters.com
The procedure involves two main steps:
Extraction/Partitioning : The sample is homogenized and extracted with an organic solvent, typically acetonitrile or acetone. nih.govwaters.com Partitioning is induced by adding salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297), which drives the analytes into the organic layer. nih.govmdpi.com
Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the organic extract is mixed with a combination of sorbents to remove specific interferences. Primary secondary amine (PSA) is commonly used to remove organic acids and sugars, C18 can remove nonpolar interferences like lipids, and MgSO₄ removes residual water. nih.govmdpi.com
Modified QuEChERS protocols have demonstrated high recovery rates and good reproducibility for the analysis of PAHs in diverse and challenging matrices. epa.govnih.gov
Table 2: Example of Recovery Rates for B[a]P in Bread using a Modified QuEChERS Method
| Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD %) |
|---|---|---|
| 1 | 119.8 | 11.7 |
| 3 | 110.5 | 9.8 |
| 16 | 115.6 | 10.3 |
Data adapted from a study on B[a]P analysis in bread. nih.gov
Soxhlet Extraction
Soxhlet extraction is a classical and robust technique used for extracting organic compounds from solid materials. epa.govcdc.gov The method involves continuously washing the sample with a distilled solvent, ensuring exhaustive extraction. epa.gov While effective, it is often time-consuming and requires large volumes of organic solvents compared to modern techniques like QuEChERS. nih.gov For PAH analysis, solvents such as dichloromethane (B109758) or hexane/acetone mixtures are commonly used. cdc.govresearchgate.net The resulting extract typically requires further cleanup steps, such as silica (B1680970) gel chromatography, to remove interfering compounds before analysis. researchgate.net
Mass Spectrometry-Based Approaches for Adduct Identification
Mass spectrometry is an indispensable tool for the identification and structural elucidation of carcinogen adducts, such as those that may be formed by metabolites of this compound with DNA or proteins.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Adducts
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is the gold standard for the structural confirmation of carcinogen-DNA and carcinogen-protein adducts. acs.orgresearchgate.netnih.gov This technique provides a high degree of specificity and structural information by performing two stages of mass analysis.
In a typical LC-MS/MS experiment, the precursor ion (the molecular ion of the putative adduct) is selected in the first mass analyzer. It is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. acs.orgacs.org For instance, the analysis of B[a]P diol epoxide (BPDE) adducts to the amino acid histidine involves monitoring the fragmentation of the adducted peptide to confirm the site of modification. researchgate.net Techniques like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) enhance sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. acs.orgresearchgate.net
Table 3: Illustrative MS/MS Fragmentation Data for a B[a]P Adduct
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Structural Information | Source |
|---|---|---|---|---|
| (+/-)-anti-BPDE-His Adduct | 552.2180 | 258.1172, 285.0965, 508.2282 | Confirms B[a]P moiety and histidine binding | researchgate.net |
| B[a]PDE-N²-dG Adduct | 569.2 | 453.2 | Neutral loss of deoxyribose | acs.org |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Novel Compounds
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). nih.gov This capability is crucial for identifying novel compounds like this compound or its metabolites, as it allows for the determination of the elemental formula of an unknown analyte. nih.govacs.org
By comparing the experimentally measured accurate mass with the theoretical mass calculated from potential elemental formulas, HRMS can confidently distinguish between compounds with the same nominal mass but different atomic compositions. researchgate.netptbioch.edu.pl This is particularly valuable in "adductomics," a global approach to screen for all DNA or protein modifications within a sample. acs.orgptbioch.edu.pl When coupled with LC and MS/MS, HRMS platforms like Orbitrap or time-of-flight (TOF) analyzers have enabled the detection of DNA adducts at extraordinarily low levels (attomole range), corresponding to as few as one adduct per 10¹¹ nucleotides in human tissue. researchgate.netnih.gov This ultra-sensitive detection is vital for human biomonitoring studies where adduct levels are expected to be very low. nih.gov
Future Directions and Emerging Research Avenues for Benzo a Pyrene Succinyl Derivatives
Development of Novel 7-Aminosuccinylbenzo[a]pyrene Analogues for Targeted Research
The synthesis of novel analogues of this compound is a promising avenue for developing targeted research tools. By strategically modifying the succinyl and amino groups, as well as the pyrene (B120774) core, researchers can create a library of compounds with varied physicochemical properties. This approach has been successfully employed for other benzo[a]pyrene (B130552) derivatives to probe specific biological questions. frontiersin.org
A key objective in designing these analogues would be to enhance their specificity for particular cellular targets or pathways. For instance, modifications could be introduced to improve solubility, alter metabolic stability, or attach fluorescent tags for imaging studies. The synthesis of such derivatives would likely involve multi-step processes, potentially adapting established methods for creating benzo[a]pyrene derivatives. researchgate.net A previous study detailed a three-step synthesis of BaP involving a Suzuki coupling, which could be a foundational method for creating a variety of derivatives. researchgate.net
The development of these novel analogues would facilitate a deeper understanding of structure-activity relationships. By comparing the biological activities of different analogues, researchers can identify the key structural features responsible for specific interactions and effects. This knowledge is crucial for designing compounds with desired properties, such as enhanced potency for inhibiting specific enzymes or for use as probes in diagnostic assays. Furthermore, the creation of analogues can aid in the development of anticarcinogenic vaccines, a novel approach that has been explored using benzo[a]pyrene immunomimetic peptides. nih.gov
Exploration of Alternative Biointeraction Mechanisms Beyond Deoxyribonucleic Acid
While the genotoxicity of benzo[a]pyrene is primarily attributed to the formation of DNA adducts by its metabolite BPDE, there is growing evidence for alternative biointeraction mechanisms that contribute to its carcinogenicity. nih.govmdpi.com Future research on this compound and its derivatives should extend beyond DNA to investigate interactions with other crucial biomolecules such as proteins and lipids.
The interaction of BaP derivatives with proteins can have significant functional consequences. For example, binding to enzymes involved in cellular signaling, metabolism, or DNA repair could alter their activity and contribute to tumorigenesis. The aryl hydrocarbon receptor (AhR) is a known target of BaP, and its activation leads to the increased expression of metabolic enzymes like CYP1A1. frontiersin.orgwikipedia.org Investigating how succinyl derivatives of BaP interact with AhR and other proteins could reveal novel mechanisms of action.
Furthermore, the impact of these compounds on lipid metabolism and membrane integrity is an underexplored area. A recent lipidomic analysis showed that BaP exposure in certain bacteria leads to an accumulation of glycerolipids, suggesting a role for these molecules in cellular adaptation to BaP stress. nih.gov Similar investigations with this compound in mammalian cells could provide insights into its effects on cellular membranes and lipid-mediated signaling pathways. The interaction with other receptors, such as the human Toll-like receptor 4 (TLR4), which can trigger inflammatory responses, also warrants investigation. mdpi.com
Integration of Multi-Omics Approaches in Mechanistic Studies
To obtain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of multiple "omics" technologies is essential. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, allows for a systems-level view of cellular responses to chemical exposure.
Multi-omics studies on the parent compound, benzo[a]pyrene, have already yielded significant insights. For example, a proteogenomic analysis of air-pollution-associated lung cancer identified BaP-influenced mutation landscapes and novel therapeutic targets. elifesciences.org Another study combined methylomic, transcriptomic, and metabolic analyses to understand the epigenetic and metabolic reprogramming in skin carcinogenesis induced by BaP. nih.gov
Applying a similar multi-omics strategy to this compound would enable researchers to:
Identify global changes in gene and protein expression.
Map alterations in metabolic pathways. researchgate.net
Uncover epigenetic modifications, such as changes in DNA methylation. nih.gov
Construct detailed signaling networks that are perturbed by the compound. tandfonline.com
This holistic approach can help in identifying novel biomarkers of exposure and effect, as well as uncovering unexpected mechanisms of action that would be missed by more targeted investigations. For instance, multi-omics can reveal how BaP and its derivatives influence the tumor microenvironment, including immune cell infiltration, which has been shown to be affected by BaP exposure. tandfonline.com
Advancement in Computational Modeling for Predictive Research in Chemical Biology
Computational modeling and in silico approaches are becoming increasingly powerful tools in chemical biology and toxicology. researchgate.net For a compound like this compound, where experimental data may be limited, computational methods can provide valuable predictions and guide future experimental work.
Molecular docking studies can be used to predict the binding affinity of this compound and its analogues to various biological targets, such as specific proteins or DNA sequences. tandfonline.com This can help in prioritizing which interactions to investigate experimentally. For example, docking studies have been used to assess the interaction between BaP and key proteins in cancer-related pathways. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their chemical structure. This can accelerate the process of designing compounds with desired properties. Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of these compounds in the body, providing insights into their potential bioavailability and persistence. researchgate.net The use of artificial neural networks has also shown promise in predicting the presence of BaP based on other quality parameters in food products, a methodology that could be adapted for toxicological predictions. researchgate.net
Advanced computational methods, such as density functional theory (DFT), can provide detailed information about the electronic properties of these molecules, which can be crucial for understanding their reactivity and interaction mechanisms. mdpi.com By integrating these computational approaches, researchers can build predictive models that enhance our understanding of the chemical biology of benzo[a]pyrene succinyl derivatives and guide the development of future research.
Q & A
Q. What frameworks assist in formulating rigorous research questions about this compound’s environmental impact?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: “Does this compound (Intervention) increase DNA adduct levels (Outcome) in zebrafish (Population) compared to benzo[a]pyrene (Comparison)?” .
Data Presentation and Ethics
Q. How should raw and processed data be reported to ensure transparency?
- Methodological Answer : Raw data (e.g., fluorescence spectra, chromatograms) should be deposited in repositories like Mendeley Data. Processed data (e.g., binding constants) are presented in tables with uncertainty margins (±SD). Follow journal guidelines for supplementary materials, as excessive raw data may be moved to appendices .
Q. What ethical considerations apply to studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
